![molecular formula C21H30N6O4 B2921116 8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 510717-21-2](/img/structure/B2921116.png)
8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-(dimethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H30N6O4 and its molecular weight is 430.509. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on similar purine derivatives highlights the intricate processes involved in synthesizing complex molecules with potential therapeutic applications. For instance, the study of the reaction of 2-aminotheophyllines with glycerol epichlorohydrin reveals the formation of various compounds, indicating the versatility of purine chemistry in generating diverse molecular structures with potential biological activities (Kremzer et al., 1981). Additionally, the synthesis and characterization of 6-substituted amino analogs of purines for the treatment of HIV illustrate the approach towards designing more lipophilic compounds for enhanced blood-brain barrier penetration (Driscoll et al., 1995).
Biological Activity and Pharmacological Potential
The exploration of purine derivatives extends to their potential biological and pharmacological activities. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their cytotoxic activity against various cancer cell lines demonstrate the therapeutic potential of purine-based compounds (Deady et al., 2003). Furthermore, the creation of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones showcases the chemical diversity and complexity achievable with purine chemistry, leading to compounds with possible pharmacological applications (Hassaneen et al., 2003).
properties
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4/c1-14-8-6-7-9-16(14)31-13-15(28)12-27-17-18(23-20(27)22-10-11-24(2)3)25(4)21(30)26(5)19(17)29/h6-9,15,28H,10-13H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTFOVNDAVOWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCN(C)C)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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